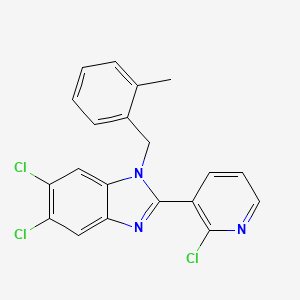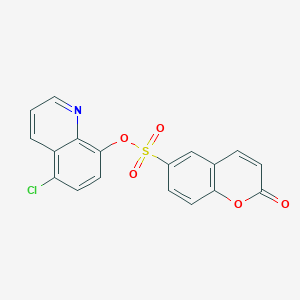
(5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is not fully understood. However, it is believed that the compound interacts with metal ions in cells and forms a complex that can be detected using fluorescence spectroscopy. In photodynamic therapy, the compound is activated by light, which leads to the production of singlet oxygen that can damage cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity towards cells, making it a promising tool for scientific research. However, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for studying metal ion homeostasis in cells. Additionally, the compound has minimal toxicity towards cells, making it a safe and effective tool for scientific research.
One limitation of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in certain experiments. Additionally, more studies are needed to fully understand the biochemical and physiological effects of this compound.
Future Directions
There are several future directions for the study of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate. One area of interest is the development of new fluorescent probes for the detection of metal ions. This could lead to the development of new tools for studying metal ion homeostasis in cells.
Another area of research is the development of new photosensitizers for photodynamic therapy. This compound has shown promise as a photosensitizer, and further studies could lead to the development of new treatments for cancer and other diseases.
Overall, this compound is a valuable tool for scientific research with potential applications in a variety of fields. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate involves the reaction of 2-hydroxy-3-formylchromone with 5-chloroquinoline-8-amine and sodium sulfite in the presence of acetic acid. This reaction produces a yellow solid that is purified using recrystallization. The purity of the compound is confirmed using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
(5-Chloroquinolin-8-yl) 2-oxochromene-6-sulfonate has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for studying metal ion homeostasis in cells.
Another area of research is the use of this compound as a photosensitizer in photodynamic therapy. This compound has been shown to have a high singlet oxygen quantum yield, which makes it an effective photosensitizer for the treatment of cancer and other diseases.
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO5S/c19-14-5-7-16(18-13(14)2-1-9-20-18)25-26(22,23)12-4-6-15-11(10-12)3-8-17(21)24-15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSUYNYSFSKTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
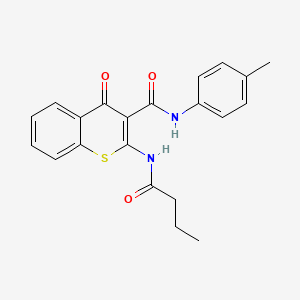
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea](/img/structure/B2389523.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)
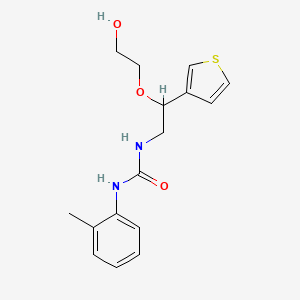
![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)
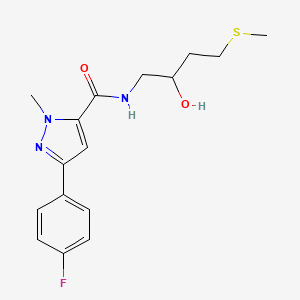
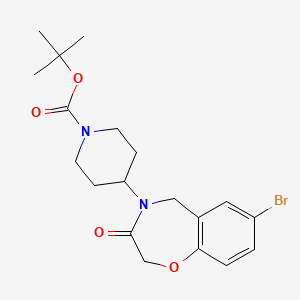

![1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]prop-2-en-1-one](/img/structure/B2389538.png)
![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)
